molecular formula C6H5F3N2OS B12864812 Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone

Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone

Cat. No.: B12864812
M. Wt: 210.18 g/mol
InChI Key: KZGONKLKNZBXLF-UHFFFAOYSA-N
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Description

Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a pyridine ring substituted with an imino group and a trifluoromethyl group, along with a sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a trifluoromethylating agent under controlled conditions. The imino group can be introduced through a condensation reaction with an appropriate amine. The sulfanone moiety is often incorporated via oxidation reactions using oxidizing agents like hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imino group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H5F3N2OS

Molecular Weight

210.18 g/mol

IUPAC Name

imino-oxo-pyridin-4-yl-(trifluoromethyl)-λ6-sulfane

InChI

InChI=1S/C6H5F3N2OS/c7-6(8,9)13(10,12)5-1-3-11-4-2-5/h1-4,10H

InChI Key

KZGONKLKNZBXLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1S(=N)(=O)C(F)(F)F

Origin of Product

United States

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